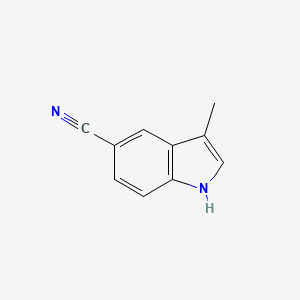

3-Methyl-1H-indole-5-carbonitrile

Description

Significance of the Indole (B1671886) Moiety in Contemporary Chemical Research

The indole nucleus is a fundamental structural motif found in numerous biologically active compounds. nih.gov Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids highlights its critical role in biological systems. nih.govnih.gov This widespread occurrence in nature has spurred extensive research into the synthesis and functionalization of indole derivatives. nih.govresearchgate.net The indole scaffold's versatility allows it to serve as a pharmacophore, a key structural feature responsible for a molecule's biological activity, making it a privileged structure in drug discovery. nih.govontosight.ai Consequently, the development of novel methods for indole synthesis and modification remains a vibrant area of chemical research. researchgate.net

Overview of Substituted Indole Derivatives in Synthetic and Mechanistic Chemistry

The substitution pattern on the indole ring dramatically influences its chemical and biological properties. The introduction of various functional groups at different positions allows for the fine-tuning of a molecule's reactivity, solubility, and interaction with biological targets. For instance, N-substituted indoles can be synthesized through methods like PIFA-mediated intramolecular cyclization, offering efficient routes to a diverse range of compounds. organic-chemistry.org The synthesis of substituted indoles is a major focus, with numerous strategies developed to access specific isomers, such as 4-substituted and 5-substituted indoles. luc.eduacs.org

The development of multi-component reactions and catalyst-free synthetic approaches provides green and efficient pathways to complex indole-substituted molecules. acs.org These synthetic advancements are crucial for generating libraries of compounds for screening and for the efficient production of promising candidates. The study of reaction mechanisms, such as those involved in the Fischer indole synthesis or metal-catalyzed cross-coupling reactions, provides a deeper understanding of indole chemistry and enables the design of new synthetic transformations. researchgate.net

Research Trajectories for 3-Methyl-1H-indole-5-carbonitrile and Related Indole-Carbonitrile Structures

Research into this compound and other indole-carbonitrile derivatives is driven by their potential as intermediates in the synthesis of more complex molecules and their own inherent biological activities. The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, providing a versatile handle for further chemical modification.

Recent studies on related indole derivatives have explored their potential as antimicrobial and antileishmanial agents. nih.gov For example, certain N-substituted indole-based chalcones and hydrazide-hydrazones have shown significant activity against various microbial strains. nih.gov Furthermore, indole-3-carbonitrile derivatives have been investigated for their role as protein kinase inhibitors, which are crucial targets in cancer therapy. mdpi.com The synthesis of these compounds often involves multi-step sequences, highlighting the need for efficient and regioselective synthetic methods. mdpi.comorgsyn.org The exploration of indole derivatives in the context of anti-tubercular drug discovery has also gained significant traction, with some indole-containing compounds progressing to clinical trials. nih.gov These research directions underscore the continued importance of exploring the chemical space around the indole scaffold, with compounds like this compound serving as valuable building blocks and potential lead compounds in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENPHOSQASNAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726824 | |

| Record name | 3-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-06-7 | |

| Record name | 3-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1h Indole 5 Carbonitrile and Analogs

Classical Approaches in Indole (B1671886) Synthesis

The construction of the indole nucleus has been a subject of intense research for over a century, leading to a rich portfolio of synthetic strategies. These classical methods, often named after their discoverers, have laid the foundation for modern heterocyclic chemistry.

Bartoli Indole Synthesis

The Bartoli indole synthesis, reported by Giuseppe Bartoli in 1989, provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.orgquimicaorganica.org The reaction employs the addition of at least three equivalents of a vinyl Grignard reagent to the nitroarene. wikipedia.orgjk-sci.com

The reaction is particularly effective for nitroarenes bearing a bulky ortho substituent, which is believed to facilitate the key chemeurope.comchemeurope.com-sigmatropic rearrangement step in the mechanism. wikipedia.orgjk-sci.com The mechanism initiates with the addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. wikipedia.orgquimicaorganica.org Subsequent additions of the Grignard reagent and the sigmatropic rearrangement are followed by cyclization and aromatization to yield the indole product. quimicaorganica.orgyoutube.com A significant advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

A modification by Dobbs expanded the scope of the reaction by using an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org

Table 2: Key Aspects of the Bartoli Indole Synthesis

| Feature | Description | Reference |

| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent | wikipedia.orgjk-sci.com |

| Product | 7-Substituted indole | wikipedia.org |

| Key Step | chemeurope.comchemeurope.com-Sigmatropic rearrangement | wikipedia.orgjk-sci.com |

| Advantage | Access to indoles substituted on both rings | wikipedia.org |

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions. tandfonline.comwikipedia.org The synthesis begins with an o-nitrotoluene, which is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an amine like pyrrolidine (B122466) to form an enamine. wikipedia.org This intermediate is then reductively cyclized to the indole. wikipedia.org

The reaction proceeds under relatively mild conditions and generally gives high yields. wikipedia.org A variety of reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel, stannous chloride, or sodium dithionite. wikipedia.orgclockss.org The flexibility in the choice of reducing agent allows for the synthesis of indoles with various functional groups. clockss.org The scope of this method has been extended to the synthesis of 3-substituted indoles by functionalizing the intermediate enamine before the reductive cyclization. tandfonline.com Microwave acceleration has also been successfully applied to the Leimgruber-Batcho synthesis, leading to enhanced reaction rates and yields. rsc.org

Table 3: Reaction Conditions for Leimgruber-Batcho Synthesis

| Step | Reagents | Outcome | Reference |

| Enamine Formation | o-Nitrotoluene, DMFDMA, Pyrrolidine | β-Dimethylamino-2-nitrostyrene derivative | wikipedia.org |

| Reductive Cyclization | Raney Nickel/Hydrazine, Pd/C/H₂, SnCl₂, Sodium Hydrosulfite | Indole | wikipedia.orgclockss.org |

Bischler-Möhlau Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromoacetophenone with an excess of aniline (B41778) to form a 2-arylindole. chemeurope.comwikipedia.org Despite its long history, this method has been less utilized compared to other classical syntheses, primarily due to the harsh reaction conditions often required. chemeurope.comwikipedia.org

The mechanism is surprisingly complex, involving the initial formation of an α-arylaminoacetophenone intermediate. chemeurope.comnih.gov This intermediate is believed to react with a second molecule of aniline, followed by an electrophilic cyclization and subsequent aromatization to yield the indole product. chemeurope.comwikipedia.org The reaction is highly dependent on the specific substrates and reaction conditions, which can significantly impact the yield and regiochemical outcome. nih.gov Recent developments have focused on developing milder reaction conditions, such as the use of lithium bromide as a catalyst or the application of microwave irradiation. chemeurope.comwikipedia.org

Table 4: Characteristics of the Bischler-Möhlau Synthesis

| Aspect | Description | Reference |

| Reactants | α-Bromoacetophenone and excess aniline | chemeurope.comwikipedia.org |

| Product | 2-Arylindole | chemeurope.com |

| Challenges | Harsh reaction conditions, variable yields | wikipedia.org |

| Modernizations | Use of catalysts (e.g., LiBr), microwave heating | chemeurope.comwikipedia.org |

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis offers a pathway to indoles starting from o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The first step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.orgchemeurope.com

Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation. wikipedia.orgchemeurope.com The reductive cyclization is typically achieved using reagents like zinc in acetic acid. wikipedia.org A key advantage of the Reissert synthesis is the formation of an indole-2-carboxylic acid, which provides a handle for further functionalization. The reaction conditions for the initial condensation can be varied, with bases like sodium hydride or DBU also being employed. akjournals.com

Table 5: Steps in the Reissert Indole Synthesis

| Step | Description | Reagents | Product | Reference |

| 1. Condensation | Condensation of o-nitrotoluene with diethyl oxalate | Potassium ethoxide or other bases | Ethyl o-nitrophenylpyruvate | wikipedia.orgchemeurope.comakjournals.com |

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization | Zinc in acetic acid | Indole-2-carboxylic acid | wikipedia.orgchemeurope.com |

| 3. Decarboxylation (Optional) | Removal of the carboxylic acid group | Heat | Indole | wikipedia.org |

Castro and Larock Indole Syntheses

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method is highly versatile and tolerates a wide range of functional groups on both reaction partners. ub.edunih.gov

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.orgub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product. wikipedia.org The regioselectivity of the alkyne insertion is generally controlled by sterics, with the bulkier substituent on the alkyne typically ending up at the C2 position of the indole. nih.gov The use of silyl-substituted alkynes allows for the synthesis of 3-substituted indoles after a desilylation step. nih.gov The reaction conditions have been optimized over the years, with the choice of base and the addition of chloride salts like LiCl often being crucial for high yields. wikipedia.org Recent advancements have explored more sustainable and economical catalysts, such as those based on nickel. researchgate.net

The Castro synthesis, which involves the coupling of a copper(I) acetylide with an o-iodoaniline, represents an earlier related method for the formation of the indole ring system.

Table 6: Features of the Larock Indole Synthesis

| Feature | Description | Reference |

| Catalyst | Palladium(0) complex | wikipedia.orgub.edu |

| Reactants | o-Iodoaniline and a disubstituted alkyne | wikipedia.org |

| Product | 2,3-Disubstituted indole | ub.edu |

| Key Advantage | High versatility and functional group tolerance | ub.edunih.gov |

| Regiocontrol | Primarily governed by steric factors of the alkyne substituents | nih.gov |

Transition Metal-Catalyzed Synthetic Strategies

Transition metals like palladium, copper, nickel, ruthenium, rhodium, iron, and iridium have been extensively used as catalysts for the synthesis of indoles. mdpi.commdpi.com These metals facilitate the formation of carbon-carbon and carbon-heteroatom bonds, often under mild reaction conditions, starting from readily available substrates. mdpi.com

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for indole synthesis, enabling both intermolecular and intramolecular cyclization reactions. mdpi.com

Buchwald-Hartwig Cyclization: This reaction is a cornerstone of C-N bond formation and can be applied to the synthesis of indole cores.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to functionalize the indole nucleus. For instance, the Suzuki-Miyaura, Stille, and Heck reactions allow for the introduction of various substituents onto the indole ring. nih.gov A notable application is the synthesis of 2-monoarylated indole-3-ones through the direct C(sp3)-H arylation of indole-3-ones with aryl halides. rsc.org

Reductive Cyclization: Palladium catalysts, in conjunction with carbon monoxide, can mediate the reductive cyclization of 2-nitrostyrenes to form indoles. nih.gov This methodology has been extended to the synthesis of pyrroloindoles through a double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov Phenyl formate (B1220265) can also serve as a carbon monoxide surrogate in these reactions. beilstein-journals.orgmdpi.com

| Reaction Type | Catalyst System | Key Features | Reference |

| Buchwald-Hartwig Cyclization | Pd catalyst, ligand | C-N bond formation for indole core | mdpi.com |

| Cross-Coupling (e.g., Suzuki) | Pd catalyst, base | Functionalization of indole ring | nih.gov |

| Reductive Cyclization | Pd catalyst, CO or surrogate | Forms indoles from nitrostyrenes | nih.govmdpi.com |

Copper-Catalyzed Methodologies

Copper catalysts offer a cost-effective alternative to palladium for certain indole syntheses. Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can produce indoles in a mixture of water and methanol (B129727) at room temperature. organic-chemistry.org Copper sulfate (B86663) has been employed in multicomponent reactions to synthesize spirotetrahydrocarbazoles from indoles and aromatic aldehydes. nih.gov

Nickel, Ruthenium, Rhodium, Iron, and Iridium Catalysis

A range of other transition metals have also been successfully employed in indole synthesis.

Nickel: Nickel catalysts are effective in various coupling reactions and can mediate transformations involving unreactive internal alkynes where palladium catalysts may fail. acs.org Nickel-catalyzed three-component carboacylation of alkenes provides a route to functionalized ketones. nih.gov

Ruthenium: Ruthenium catalysts are used in macrocyclization reactions involving indole units. mdpi.com

Rhodium: Rhodium(III) catalysts can be used for indole synthesis at room temperature through a transient oxidizing directing group strategy. rsc.org They are also effective for the C-H activation and functionalization of the indole scaffold. researchgate.net

Iron: A bimetallic iron-palladium system has been used for the Friedel-Crafts reaction between indoles and chalcones. nih.gov

Iridium: Iridium catalysts have been utilized for the methylation of indoles using methanol as the methylating agent through a borrowing hydrogen methodology. rsc.org

Metal-Catalyzed Reductive Cyclization Approaches

Metal-catalyzed reductive cyclization is a significant strategy for indole synthesis, particularly from nitroaromatic compounds. Palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide or its surrogates is a well-established method. nih.govbeilstein-journals.org This approach offers good functional group tolerance and generally proceeds under mild conditions. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. rsc.org While the C2 and C3 positions are often functionalized based on the indole's inherent reactivity, significant progress has been made in the site-selective functionalization of the less accessible C4-C7 positions on the benzene (B151609) ring. rsc.orgnih.gov

Directed C-H Functionalization

The use of directing groups is a common strategy to achieve regioselectivity in C-H functionalization. nih.gov These groups coordinate to the metal catalyst and direct the C-H activation to a specific position.

For example, a pivaloyl group at the C3 position can direct the arylation of indoles to the C4 and C5 positions using a palladium catalyst. nih.govnih.gov Similarly, an N-P(O)tBu2 group on the indole nitrogen can direct arylation to the C7 position with a palladium catalyst or the C6 position with a copper catalyst. nih.gov

Rhodium catalysts are also extensively used for directed C-H functionalization of indoles. researchgate.net For instance, a weakly coordinating carbonyl group can direct the alkylation of indole derivatives at the C4 position. researchgate.net

| Directing Group | Catalyst | Functionalization Position | Reference |

| C3-Pivaloyl | Palladium | C4, C5 | nih.govnih.gov |

| N-P(O)tBu2 | Palladium | C7 | nih.gov |

| N-P(O)tBu2 | Copper | C6 | nih.gov |

| Carbonyl | Rhodium | C4 | researchgate.net |

Remote C-H Functionalization

The direct functionalization of C-H bonds on the benzene portion of the indole nucleus (positions C4 to C7) represents a significant challenge due to their lower intrinsic reactivity compared to the C2 and C3 positions of the pyrrole ring. rsc.orgnih.gov Overcoming this challenge is crucial for the efficient synthesis of specifically substituted indoles like the 5-carbonitrile derivative. Strategies often rely on transition-metal catalysis and the use of directing groups (DGs) to achieve site-selectivity. rsc.orgnih.gov

While direct C-H cyanation at the C5 position is a developing area, the principles are based on broader C-H activation successes. For instance, installing a directing group on the indole nitrogen can steer functionalization to specific remote positions. nih.govnih.gov Researchers have successfully achieved arylation, olefination, acylation, and other transformations at the C4, C5, C6, and C7 positions using various transition-metal catalysts like palladium, rhodium, and copper. rsc.orgnih.govnih.gov For example, a pivaloyl group at the C3 position has been used to direct the arylation to the C5 and C4 positions. nih.gov Similarly, an N-P(O)tBu₂ directing group can facilitate C6 arylation with copper catalysts. nih.gov These methodologies provide a blueprint for future developments in the direct C5-cyanation of indole scaffolds.

Table 1: Examples of Remote C-H Functionalization Strategies for Indoles

| Directing Group (DG) | Position of DG | Target Position | Metal Catalyst | Reaction Type | Reference |

|---|---|---|---|---|---|

| N-P(O)tBu₂ | N1 | C6 | Copper | Arylation | nih.gov |

| N-P(O)tBu₂ | N1 | C7 | Palladium | Arylation | nih.gov |

| Pivaloyl | C3 | C4/C5 | Palladium | Arylation | nih.gov |

Multicomponent Reactions (MCRs) for Indole-Carbonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have become a powerful tool for constructing complex heterocyclic scaffolds like indole-carbonitriles. nih.govarkat-usa.org These reactions are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity from simple starting materials. nih.govrsc.org

One-Pot Multicomponent Syntheses

One-pot MCRs are particularly valuable for synthesizing functionalized indole-carbonitriles. A notable example involves the three-component reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine (B128534) in DMF at 120 °C. mdpi.com This reaction yields a series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com The mechanism involves an initial Knoevenagel condensation between the aldehyde and 3-cyanoacetyl indole, followed by a Michael addition of the tetrazole amine and subsequent cyclization. mdpi.com

Another approach synthesizes indole-pyridine carbonitrile derivatives through a one-pot reaction, which has been explored for potential antidiabetic applications. tandfonline.comnih.gov Similarly, various indole-substituted heterocycles, including those with carbonitrile moieties, have been assembled using MCRs, sometimes employing catalysts like triethylamine or copper sulfate. researchgate.net These methods highlight the modularity and efficiency of MCRs in building complex indole-based structures. nih.govrsc.org

Table 2: Examples of One-Pot Multicomponent Syntheses for Indole-Carbonitrile Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | 1H-Tetrazole-5-amine | 3-Cyanoacetyl indole | Triethylamine, DMF, 120°C | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |

| Arylglyoxal monohydrate | 2-Amino-1,4-naphthoquinone | Indole | Sulfamic acid, Acetonitrile (B52724), Reflux | 3-(1H-Indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | nih.gov |

Stereoselective Aspects in Multicomponent Routes

Achieving stereoselectivity in multicomponent reactions is a key challenge, especially when constructing molecules with multiple chiral centers. acs.org While literature specifically detailing the stereoselective MCR synthesis of 3-Methyl-1H-indole-5-carbonitrile is scarce, broader developments in indole chemistry show significant promise. Catalyst-dependent stereodivergent synthesis has been demonstrated for indole-fused heterocycles. acs.org For example, the formal [3+2] cycloaddition of indolyl-allenes with indoles can produce different epimers of diazabenzo[a]cyclopenta[cd]azulenes depending on whether a gold or platinum catalyst is used. acs.org This catalyst control allows for the total reversion of an all-carbon quaternary stereocenter. acs.org Such principles of using chiral catalysts or leveraging catalyst-controlled pathways could be adapted to MCRs to produce enantiomerically enriched indole-carbonitrile derivatives.

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of important heterocyclic compounds like indoles. snu.ac.krbeilstein-journals.org

Utilization of Ionic Liquids and Water as Solvents

Water and ionic liquids (ILs) are considered green solvents that can replace volatile and toxic organic solvents. researchgate.nettandfonline.com Various methodologies for indole synthesis have been successfully conducted in water or mixtures of water and organic solvents. researchgate.net Ionic liquids, which are salts with low melting points, offer benefits such as low volatility, high thermal stability, and potential for recyclability. tandfonline.com

A green and efficient one-pot synthesis of 3-pyranyl indole derivatives has been achieved through the reaction of 3-cyanoacetyl indole, aromatic aldehydes, and malononitrile (B47326) using the ionic liquid [Hmim]HSO₄ as a catalyst in an aqueous medium under reflux. researchgate.net This method offers advantages like catalyst reusability, high yields, and a simple work-up procedure. researchgate.net Novel ionic liquids have also been developed specifically as catalysts and media for classic reactions like the Fischer indole synthesis, demonstrating high yields and the ability to be regenerated and reused. tandfonline.com The transformation of indole derivatives, such as indole-3-butyric acid, into ionic liquids has been shown to improve their water solubility, which is a key green chemistry objective. acs.orgrsc.org

Solid Acid Catalysis

Solid acid catalysts offer significant environmental and practical advantages over traditional homogeneous acid catalysts like sulfuric acid, including reduced corrosion, easier separation from the reaction mixture, and reusability. mdpi.compreprints.org These heterogeneous catalysts, such as zeolites, mixed metal oxides, and sulfated zirconia, have been effectively used in various organic transformations, including those relevant to indole synthesis. mdpi.compreprints.orgrsc.org

For instance, HZSM-5 zeolites have been shown to be effective catalysts for the thermo-catalytic conversion of biomass-derived furans with ammonia (B1221849) to produce indoles. rsc.org In the context of the Friedel-Crafts reaction, a common method for synthesizing bis(indolyl)methanes from indoles and aldehydes, various solid acid catalysts have been employed. beilstein-journals.org These include nano-TiO₂, which can catalyze the reaction under solvent-free conditions with high yields, and silica-functionalized magnetic nanoparticles, which allow for easy catalyst recovery. beilstein-journals.org The use of solid acid catalysts aligns well with green chemistry principles by minimizing waste and facilitating catalyst recycling. snu.ac.krmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.netsciforum.netglpbio.com This technique has been successfully applied to the synthesis of various indole derivatives. tandfonline.comresearchgate.net The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. sciforum.net

In the context of indole synthesis, microwave irradiation has been employed in classical named reactions like the Fischer, Madelung, and Bischler-Mohlau syntheses. sciforum.net For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave heating, demonstrating a significant reduction in reaction time and improved yields. unina.it A study on the Madelung reaction for indole synthesis under solvent-free conditions also highlights the benefits of microwave irradiation. sciforum.net

While specific data for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the conditions used for analogous structures provide a strong basis for its application. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and irradiation time. unina.itnih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Indole Analogs

| Indole Analog | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methyl-1H-indole-3-carboxylate | N-aryl enamine carboxylates | Pd(OAc)2, Cu(OAc)2, K2CO3 | DMF | 60 | N/A | >90 | unina.it |

| N-substituted 1,2,3-triazolylmethyl indole derivatives | 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole and aromatic azides | CuSO4, Sodium ascorbate | DMF/H2O | N/A | N/A | 72-96 | nih.gov |

| Fluorinated indole derivatives | 5-fluoroindoline-2,3-dione and various anilines | CuPy2Cl2 | Ethanol | 60 | N/A | Good | tandfonline.com |

| 2-Phenyl-1H-indole | N-o-tolylbenzamide | Potassium tert-butoxide | Solvent-free | 330 (max) | 20 min | 40 | sciforum.net |

Nanoparticle-Mediated Syntheses

The use of nanoparticles as catalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. researchgate.netmedjchem.com Various nanocatalysts have been developed for the synthesis of nitrogen-containing heterocycles, including indoles. researchgate.net

Magnetic nanoparticles (MNPs) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification. researchgate.net For instance, magnetic Fe3O4 nanoparticles have been effectively used for the formation of bis(indolyl)methane derivatives. researchgate.net Another approach involves the use of TiO2 nanocatalysts for the synthesis of 2((1H-Indole-3yl)(Phenyl) methyl) malononitrile derivatives in a multi-component reaction. medjchem.com The high surface area of the TiO2 nanoparticles is believed to facilitate the binding of reactants and initiate the reaction. medjchem.com

While direct application to this compound is not explicitly documented, the principles and conditions from related syntheses suggest the feasibility of this approach.

Table 2: Examples of Nanoparticle-Mediated Synthesis of Indole Derivatives

| Indole Derivative | Nanocatalyst | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bis(indolyl)methane derivatives | Magnetic Fe3O4 NPs | Indole/2-methyl indole and aldehydes | Water and ethanol | Room temperature | N/A | researchgate.net |

| 2((1H-Indole-3yl)(Phenyl) methyl) malononitrile derivatives | TiO2 | Indole, malononitrile, and active aldehyde derivatives | Ethanol | N/A | N/A | medjchem.com |

Catalyst-Free Grinding Methods

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often catalyst-free alternative to traditional solution-phase synthesis. Grinding reactions are typically performed in a mortar and pestle or a ball mill. This environmentally friendly approach has been successfully applied to the synthesis of various heterocyclic compounds, including indoles.

For example, a catalyst- and solvent-free domino multicomponent reaction for the synthesis of 1,4-dihydropyridines has been developed using a grinding method. While not directly an indole synthesis, it demonstrates the power of mechanochemistry in constructing complex molecules. The synthesis of indoloindole pyrimidines has also been achieved through a simple mortar and pestle grinding method in the presence of ethanol, highlighting the green credentials of this technique.

Electrochemical Synthetic Routes

Electrosynthesis represents a green and sustainable approach to organic reactions, utilizing electrons as traceless reagents to mediate redox processes. researchgate.net This method often avoids the need for harsh oxidants or reductants, leading to cleaner reaction profiles. The electrochemical synthesis of indoles and their functionalization has been an area of active research. researchgate.net

Various electrochemical strategies have been developed for the construction of the indole ring system. These include the electrooxidative and electroreductive synthesis of indole derivatives. researchgate.net For instance, aryl radicals can be generated electrochemically from arenediazonium salts, which can then undergo cyclization to form indoline (B122111) structures. researchgate.net While the direct electrochemical synthesis of this compound is not explicitly described, the versatility of electrochemical methods suggests that a suitable synthetic route could be designed.

Specific Functionalization Strategies Relevant to this compound

Once the indole core is formed, further functionalization can be carried out to introduce various substituents. For this compound, functionalization can occur at several positions, with the N-1 position being a common site for modification.

Synthesis of Substituted Indole-5-carbonitrile Derivatives

The synthesis of substituted indole-5-carbonitrile derivatives can be achieved through various strategies, often involving the introduction of the cyano group at a late stage of the synthesis or building the indole ring from a pre-functionalized aniline.

One approach involves the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which serves as a key intermediate for the synthesis of the antidepressant vilazodone. researchgate.net This synthesis starts from 4-cyanoaniline and proceeds through a Fischer indole cyclization. researchgate.net Another versatile method for creating substituted indoles is through cross-coupling reactions. For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can undergo Sonogashira, Suzuki, and Heck reactions to introduce a variety of substituents at the 3-position. nih.gov These strategies could be adapted for the synthesis of derivatives of this compound.

A patent describes a process for preparing 5-substituted indoles where a Heck reaction is used to couple 5-bromoindole (B119039) with phenyl vinyl sulfone. google.com This highlights the utility of cross-coupling reactions in functionalizing the 5-position of the indole ring.

Table 3: Methods for the Synthesis of Substituted Indole-carbonitrile Derivatives

| Derivative | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | Fischer Indole Cyclization | 4-Cyanoaniline, 6-chloro-2-oxocyclohexanecarbaldehyde | researchgate.net |

| 1-Benzyl-3-substituted-1H-indole-2-carbonitriles | Sonogashira, Suzuki, Heck Cross-Coupling | PdCl2(PPh3)2, CuI, various coupling partners | nih.gov |

| 5-(2-(Phenylsulfonyl)ethyl)-1H-indole | Heck Reaction | 5-Bromoindole, phenyl vinyl sulfone, Pd catalyst | google.com |

N-1 Functionalization of Indole-Carbonitriles

The nitrogen atom of the indole ring (N-1) can be readily functionalized, most commonly through alkylation. This modification can significantly impact the biological activity of the resulting molecule. The N-alkylation of indoles typically involves deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. rsc.org

Classical conditions for N-alkylation often employ sodium hydride as the base and an alkyl halide in a solvent like DMF or THF. rsc.org However, alternative methods have been developed to overcome some of the limitations of this approach, such as the use of milder bases or different alkylating agents. For instance, a copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been reported. researchgate.net Another approach utilizes a three-component Mannich-type reaction in aqueous microdroplets to achieve chemoselective N-alkylation of indoles without a catalyst. stanford.edu

The presence of a carbonitrile group at the 5-position can influence the reactivity of the indole ring, but N-alkylation is generally a feasible transformation.

Table 4: Conditions for N-1 Functionalization of Indole-Carbonitrile Analogs

| Indole Analog | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dimethylindole | Benzyl bromide | Sodium hydride | DMF | 80 °C, <15 min | 91 | rsc.org |

| Indoles | N-Tosylhydrazones | CuI, Potassium hydroxide | 1,4-Dioxane | 100 °C | Good | researchgate.net |

| Indole | Butyraldehyde, secondary amine | None (microdroplets) | Aqueous | N/A | 48 | stanford.edu |

| Phthalimide, Indole, etc. | Alkyl halides | Potassium hydroxide | Ionic liquids | N/A | Excellent | organic-chemistry.org |

Regioselective Synthesis and Substitution at the C3 Position

The functionalization of the indole nucleus, particularly at the C3 position, is a cornerstone of synthesizing substituted indoles like this compound. The inherent electron-rich nature of the indole ring makes it reactive towards electrophiles, with the C3 position being the most nucleophilic and kinetically favored site for substitution. beilstein-journals.org

Direct dearomative addition of arenes to the C3 position of unprotected indoles can be achieved using triflic acid at room temperature. nih.gov This method provides a straightforward route to generate an electrophilic indole at the C3 position, leading to the formation of 3-arylindolines and 3,3-spiroindolines. nih.gov Another metal-free approach involves the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, mediated by Cs₂CO₃/Oxone®. This reaction proceeds in moderate to high yields and is believed to occur via a hydrogen autotransfer-type process, starting with the oxidation of the alcohol to an aldehyde, followed by condensation with the indole. rsc.orgchemrxiv.orgchemrxiv.org

Transition-metal catalysis offers powerful tools for regioselective C-H functionalization. rsc.org For instance, iodine can catalyze the C3-arylation of indoles with p-quinols, proceeding through a Michael addition followed by aromatization to yield C3-arylated indoles rapidly and efficiently. dntb.gov.uaias.ac.in This reaction is notable for being metal-free and operating under mild conditions. ias.ac.in Palladium catalysts are also widely employed. For example, palladium(II) acetate (B1210297) can facilitate the C-H fluorination at the C3-position. smolecule.com Furthermore, palladium-catalyzed intramolecular allylic (hetero)arylation has been developed to synthesize complex cyclopentanoids fused to the indole ring. nih.gov

The table below summarizes various C3-functionalization reactions of indoles.

| Reaction Type | Reagents/Catalyst | Key Features | Reference |

| C3-Hydroarylation | Triflic Acid | Metal-free, dearomative addition of arenes. | nih.gov |

| C3-Alkylation | Cs₂CO₃/Oxone®, α-heteroaryl-substituted methyl alcohols | Metal-free, hydrogen autotransfer mechanism. | rsc.orgchemrxiv.orgchemrxiv.org |

| C3-Arylation | I₂ (catalyst), p-quinols | Metal-free, rapid, Michael addition-aromatization sequence. | dntb.gov.uaias.ac.in |

| C3-Fluorination | Palladium(II) acetate, Heptafluoroisopropyl iodide | Palladium-mediated C-H activation. | smolecule.com |

While the C3 position is highly reactive, achieving substitution at other positions on the benzenoid ring, such as C5, often requires specific directing groups or synthetic strategies to overcome the inherent reactivity of the pyrrole ring. beilstein-journals.orgrsc.orgnih.gov

Carbonylative Synthesis and Functionalization

The introduction of a carbonyl group at the C3 position of the indole ring is a common strategy for creating versatile intermediates. These 3-acyl indoles are valuable precursors in organic synthesis and are found in various functional molecules. rsc.org

A well-established method for introducing a formyl group (an aldehyde) at the C3 position is the Vilsmeier-Haack reaction. This reaction typically uses phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF). orgsyn.orgscirp.org This method is known for its simplicity and high yields in producing indole-3-carboxaldehyde (B46971). orgsyn.org The synthesis of 3-acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles has been achieved through a Vilsmeier-Haack formylation followed by reduction. researchgate.netcrossref.org

More recently, photocatalysis has been employed for the 3-acylation of indoles. A cooperative catalysis system using a nitrogen-heterocyclic carbene (NHC) and a photocatalyst enables the 3-acylation via a radical cross-coupling mechanism under mild conditions. rsc.org Palladium-catalyzed carbonylative annulation represents another advanced technique. For example, reacting [o-(aminophenyl)ethynyl]trifluoroacetanilide with aryl iodides in the presence of a palladium catalyst can produce 3-acyl-indoles as key intermediates in a cascade approach to more complex fused indole systems. uniroma1.it

The following table details methods for the carbonylative synthesis of indoles.

| Method | Reagents | Product Type | Reference |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Indole-3-carboxaldehyde | orgsyn.orgscirp.org |

| Photocatalytic Acylation | NHC, Photocatalyst | Indole-3-yl aryl ketones | rsc.org |

| Carbonylative Annulation | Pd-catalyst, Aryl iodides, CO | 3-Acyl-indoles | uniroma1.it |

Synthesis of Aromatic Nitriles from Aldehydes

The conversion of an aldehyde group to a nitrile group is a crucial transformation for the synthesis of indole-5-carbonitriles. A direct and effective method involves the reaction of an indole aldehyde with specific reagents that facilitate dehydration of an intermediate oxime.

One established procedure for converting indole-3-carboxaldehyde to indole-3-carbonitrile involves heating the aldehyde with diammonium hydrogen phosphate (B84403) in 1-nitropropane (B105015) and glacial acetic acid. orgsyn.org This method is applicable to the synthesis of various other aromatic nitriles from their corresponding aldehydes. orgsyn.org The process works through the in-situ formation and subsequent dehydration of the aldehyde oxime. orgsyn.org

The synthesis of the precursor aldehyde is a critical first step. Indole-5-carboxaldehyde, the direct precursor for the nitrile group in the target molecule, can be synthesized from indole and ethyl formate in the presence of zinc chloride, reportedly achieving a high yield of 95%. chemicalbook.com The Vilsmeier-Haack reaction, while most common for C3-formylation, can also be adapted to produce substituted indole-3-carboxaldehydes from corresponding 2-methylaniline derivatives. google.com For instance, 5-hydroxy-1H-indole-3-carbaldehyde and 6-bromo-1H-indole-3-carbaldehyde have been synthesized using this approach from the appropriate aniline precursors. google.com

The conversion of aldehydes to nitriles is summarized below.

| Starting Material | Reagents | Product | Yield | Reference |

| Indole-3-carboxaldehyde | Diammonium hydrogen phosphate, 1-nitropropane, acetic acid | Indole-3-carbonitrile | 85–95% (crude) | orgsyn.org |

| Indole | Ethyl formate, Zinc chloride | Indole-5-carboxaldehyde | 95% | chemicalbook.com |

| 4-Amino-3-methylphenol | Vilsmeier Reagent (POCl₃, DMF) | 5-Hydroxy-1H-indole-3-carbaldehyde | 92% | google.com |

| 5-Bromo-2-methyl-aniline | Vilsmeier Reagent (POCl₃, DMF) | 6-Bromo-1H-indole-3-carbaldehyde | 93% | google.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of indole (B1671886) derivatives. These methods are used to predict molecular geometries, electronic structures, and reactivity.

In the study of chemical reactions involving indole derivatives, DFT is a powerful tool for optimizing the geometries of intermediate structures and transition states. For instance, in the synthesis of complex indole-containing molecules, computational methods can be used to determine the most stable conformations of reaction intermediates. DFT and Intrinsic Reaction Coordinate (IRC) calculations have been successfully used to investigate the rotational barriers around bonds in substituted indoles, with calculated energy barriers typically falling in the range of 2.5–5.5 kcal/mol, indicating a facile interconversion between conformers. mdpi.com Such calculations are crucial for understanding the dynamic behavior of these molecules. mdpi.com

Theoretical studies on related indole derivatives have demonstrated the utility of methods like B3LYP/6-31G(d) for calculating rotational transition states and activation energies, providing a deeper understanding of the molecule's conformational possibilities. researchgate.net These computational approaches allow for the detailed characterization of the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

Computational modeling is instrumental in elucidating the mechanisms of reactions involving indole derivatives. DFT methods have been employed to study the mechanism and enantioselectivity of reactions such as the Friedel-Crafts reaction of indoles. nih.gov These studies can rationalize experimental outcomes by comparing the energies of competing transition states. nih.gov By modeling the interaction between the indole nucleus, reactants, and catalysts, researchers can predict the stereochemical outcome of a reaction. nih.gov

For example, in catalyzed reactions, computational models can reveal the intricate network of non-covalent interactions that stabilize the transition state and determine the selectivity of the reaction. This predictive power is invaluable for designing more efficient and selective synthetic routes to target molecules like 3-Methyl-1H-indole-5-carbonitrile.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are essential computational techniques for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is widely used to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. For indole derivatives, which are known to interact with a variety of biological targets, docking studies can identify key interactions that contribute to binding affinity. nih.govnih.govmdpi.comalliedacademies.orgresearchgate.netnih.govthesciencein.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comnih.govnih.gov These studies have been applied to indole derivatives targeting a range of proteins, including enzymes and receptors. nih.govfrontiersin.orgnih.govmdpi.comnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating the binding energy for a large number of poses. The pose with the lowest energy is considered the most likely binding mode. For example, docking studies on indole derivatives have revealed that the indole ring can participate in π-π stacking interactions with aromatic residues in the binding pocket of proteins like the GABA-A receptor. mdpi.com

| Indole Derivative Class | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole-based compounds | Penicillin-Binding Proteins | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Indole Mannich base derivatives | Spike Glycoprotein of SARS-CoV-2 | Hydrogen bonds with key residues | nih.gov |

| Isoindoline esters of aromatic amino acids | GABAA Receptor | π–π stacking interactions | mdpi.com |

| Indole-based tubulin inhibitors | Tubulin (Colchicine Binding Site) | Hydrogen bonds, Hydrophobic interactions | researchgate.net |

| Indolyl indazoles | Cancer Osaka Thyroid (COT) kinase | Binding in the active site | alliedacademies.org |

Following the prediction of a binding mode, a detailed analysis of the ligand-protein interactions is performed. This involves identifying specific hydrogen bonds, hydrophobic interactions, salt bridges, and other non-covalent interactions that stabilize the complex. These interactions are crucial for the affinity and specificity of the ligand. frontiersin.orgnih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov MD simulations can reveal how the protein and ligand adapt to each other upon binding and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. alliedacademies.org

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a common in silico method used for indole derivatives. nih.govnih.govnih.govnih.gov QSAR models are mathematical equations that relate the biological activity of compounds to their physicochemical properties or structural features, known as descriptors. These models can be used to predict the activity of new, unsynthesized compounds. nih.gov For a series of 2-aryl-5-nitro-1H-indole derivatives, a QSAR model was developed that could predict their activity as efflux pump inhibitors. nih.gov The model indicated that increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom could improve activity. nih.gov

These in silico SAR studies are valuable tools in drug discovery, as they can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. For indole derivatives, these studies have highlighted the importance of features like lipophilicity and the presence of electron-withdrawing groups for their interaction with various biological targets. nih.gov

| Indole Derivative Series | Biological Activity | Key Findings from In Silico SAR | Reference |

|---|---|---|---|

| Indole derivatives | Antibacterial | High electronic energy and dipole moment are favorable. | nih.gov |

| Indole Mannich base derivatives | Cytotoxic | Presence of an electron-releasing hydroxyl group enhances activity. | nih.gov |

| 2-substituted indole melatonin (B1676174) receptor ligands | Receptor Binding | Optimal range of lipophilicity and planar, electron-withdrawing substituents are important. | nih.gov |

| 2-aryl-5-nitro-1H-indole derivatives | Efflux Pump Inhibition | Increased molecular volume and specific atomic charges improve activity. | nih.gov |

Conformational Analysis and Energetic Studies

Detailed conformational and energetic studies specifically for this compound are not extensively available in the public literature. However, the conformational analysis and energetic properties of the broader indole class of compounds are well-investigated using a variety of computational methods. These studies provide a foundational understanding of the structural and energetic characteristics of indole derivatives.

X-ray crystallography is a primary experimental method for determining the precise three-dimensional structure and conformation of indole derivatives in the solid state. mdpi.comnih.gov For instance, studies on various substituted indole compounds have used single-crystal X-ray diffraction to determine lattice parameters, bond lengths, and dihedral angles, revealing the planarity or specific puckering of the heterocyclic rings. mdpi.comresearchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to calculate the equilibrium geometries, vibrational frequencies, and energetic properties of indole and its derivatives. researchgate.netniscpr.res.in DFT studies can predict molecular structures with high accuracy, often within 0.005 Å and 1.1° of experimental values. researchgate.net These computational approaches are also used to calculate the heat of formation and evaluate the relative stability of different substituted indoles. niscpr.res.in Such calculations help in understanding how different functional groups attached to the indole core influence its electronic structure and stability.

Computational Approaches in Drug Design and Discovery for Indole Derivatives

The indole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.com Consequently, computational methods are integral to the design and discovery of new indole-based therapeutic agents. mdpi.comnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are routinely used to identify and optimize novel drug candidates. nih.govtandfonline.comnih.gov

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a ligand to its target receptor. echemcom.com In the context of indole derivatives, docking studies have been instrumental in designing potent inhibitors for various therapeutic targets. For example, docking has been used to guide the synthesis of indole derivatives as:

Anticancer agents: By predicting their binding to targets like epidermal growth factor receptor (EGFR), lysine-specific demethylase 1 (LSD1), and the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Antidiabetic agents: By evaluating their inhibitory potential against enzymes like α-glucosidase and α-amylase. tandfonline.com

Serotonin receptor ligands: By modeling their interactions within the binding sites of 5-HT1A and 5-HT2A receptors. mdpi.comnih.gov

These docking studies often reveal key molecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. nih.gov For instance, the indole moiety can penetrate deep into hydrophobic pockets of receptors, while attached functional groups form specific interactions like salt bridges with key amino acid residues. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. mdpi.com MD simulations provide insights into the dynamic behavior of the compound within the binding site, confirming the stability of crucial interactions. mdpi.comnih.gov Furthermore, computational tools are used to predict the ADME properties of newly designed indole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. tandfonline.comnih.govechemcom.com

Table 1: Examples of Computational Studies on Indole Derivatives

| Compound Class | Therapeutic Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazolinyl-indole derivatives | EGFR (Cancer) | Cytotoxicity screening | Compound 17 showed 78.76% growth inhibition in leukemia cells at 10 µM. | nih.gov |

| Indole derivatives | LSD1 (Cancer) | In vivo studies | Compound 43 demonstrated a strong antitumor effect in A549 xenograft models. | nih.gov |

| Indole derivatives | Bcl-2/Mcl-1 (Cancer) | IC₅₀ determination | Compound 29 showed potent dual inhibitory activity with IC₅₀ values of 7.63 µM (Bcl-2) and 1.53 µM (Mcl-1). | nih.gov |

| Indole–pyridine carbonitriles | α-glucosidase / α-amylase (Diabetes) | Molecular docking, Enzyme inhibition assay | 12 derivatives showed potent inhibitory activities compared to the standard, acarbose. | tandfonline.com |

| Indole derivatives (D2AAK5, D2AAK6, D2AAK7) | Serotonin 5-HT1A/2A Receptors | Molecular dynamics, MM/GBSA | Ligands formed stable complexes, with the indole moiety penetrating a hydrophobic microdomain. | mdpi.com |

| Pyrazolinyl-indole derivatives | SARS-CoV-2 Mpro | Molecular docking | Compound 86 exhibited a potent inhibitory effect with a docking score of -8.6 kcal/mol. | nih.gov |

Molecular Mechanisms of Biological Activity for Indole Carbonitrile Derivatives

Modulation of Cell Cycle Progression

Induction of Programmed Cell Death (Apoptosis, Autophagy, Necrosis)

There is a lack of specific studies on the induction of programmed cell death, including apoptosis, autophagy, or necrosis, by 3-Methyl-1H-indole-5-carbonitrile. Nevertheless, the broader class of indole (B1671886) compounds has been implicated in these processes. For example, derivatives of 5-fluoro-1-methyl-1H-indole-3-carbonitrile have been shown to induce apoptosis in various cancer cell lines. smolecule.com Additionally, some novel 1H-indole-3-carbonitrile derivatives have been found to trigger apoptosis in cancer cells as part of their mechanism of action. nih.gov

Interactions with Molecular Targets

The specific interactions of this compound with various molecular targets have not been extensively characterized in published research. However, the indole scaffold is known to interact with a range of biological molecules, and research on related compounds provides insights into potential mechanisms.

Tubulin Polymerization Inhibition

There are no specific data available on the inhibition of tubulin polymerization by this compound. However, the indole structure is a key feature in several known tubulin inhibitors. For example, certain novel coumarin-indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.net

DNA Topoisomerase Inhibition

Specific studies detailing the interaction of this compound with DNA topoisomerases are not found in the current literature. The indole nucleus is a component of some compounds that interact with DNA, but direct inhibition of topoisomerases by this specific molecule has not been reported.

Histone Deacetylase (HDAC) and Sirtuin Modulation

There is no available research on the modulation of histone deacetylases (HDACs) or sirtuins by this compound.

Kinase Inhibition (e.g., Tyrosine Kinases, Protein Kinases, Cyclin-Dependent Kinases)

While specific kinase inhibition by this compound has not been documented, the indole scaffold is a common feature in many kinase inhibitors. For instance, staurosporine-like bisindole compounds are known inhibitors of protein kinases. wikipedia.org Furthermore, novel 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, which includes thioredoxin reductase (TrxR), is vital for maintaining cellular redox balance and is often upregulated in cancer cells, contributing to their growth and resistance to apoptosis. nih.gov TrxR has become a significant target for anticancer drug development. nih.govnih.gov

Indole derivatives are among the compounds that can inhibit TrxR. The enzyme contains a highly reactive selenocysteine (B57510) residue in its active site, which is a prime target for electrophilic compounds. nih.gov Inhibition of TrxR disrupts the cell's ability to reduce oxidized thioredoxin, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. nih.govscilit.com This can, in turn, trigger apoptosis.

In some instances, the inhibited form of TrxR can be converted into a pro-oxidant NADPH oxidase, further exacerbating oxidative stress within the cell. nih.gov The inhibition of TrxR activity by certain compounds has been shown to correlate with a decrease in cell viability and the induction of apoptosis in various cancer cell lines. nih.gov

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers in numerous signaling pathways. nih.gov The inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a range of conditions.

Certain indole derivatives have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov These compounds often feature an indole moiety that replaces the 3-methoxy-4-cyclopentoxy group found in established PDE4 inhibitors like rolipram. nih.gov By inhibiting PDE4, these indole derivatives increase intracellular cAMP levels, which can lead to a variety of cellular responses, including the modulation of inflammatory processes. nih.gov

The inhibition of PDEs can also impact neuronal function and has been explored for its neuroprotective effects. nih.gov For instance, inhibiting PDE2 can affect cognitive processes by enhancing the activity of neuronal nitric oxide synthase (nNOS). nih.gov

Angiotensin II and Dopamine (B1211576) D3 Receptor Antagonism

Indole-based structures have been investigated for their ability to act as antagonists at various G protein-coupled receptors, including angiotensin II and dopamine receptors.

Angiotensin II Receptor Antagonism: While specific data on this compound is limited in this context, the broader class of indole derivatives has been explored for cardiovascular applications.

Dopamine D3 Receptor Antagonism: The dopamine D3 receptor is a key target for treating substance use disorders and certain neurological conditions. nih.govnih.govacs.org A number of potent and selective D3 receptor antagonists are based on an indole-2-carboxamide scaffold. nih.gov These compounds typically feature a 4-phenylpiperazine moiety linked to the indole core. nih.govacs.org

The selectivity for the D3 receptor over the closely related D2 receptor is a critical aspect of their design, as D2 receptor antagonism is associated with undesirable side effects. nih.govbiorxiv.org The interaction of these antagonists with the receptor is complex, involving both an orthosteric binding site and a secondary binding pocket, which contributes to their selectivity. nih.gov By blocking the D3 receptor, these compounds can modulate dopamine signaling in brain regions associated with reward and motivation. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB/PI3K/AKT/mTOR)

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/AKT/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) pathways are central to cell survival, proliferation, and inflammation. nih.govmdpi.com Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to modulate these signaling networks. nih.govnih.gov They can inhibit the activation of Akt and NF-κB, which are key nodes in these pathways. nih.gov The inhibition of Akt can subsequently lead to the downregulation of mTOR, a critical regulator of cell growth and metabolism. nih.govresearchgate.net

The mechanism of inhibition can be direct or indirect. For example, some indole derivatives have been specifically designed to be potent inhibitors of Akt. nih.gov By suppressing these pro-survival pathways, indole compounds can inhibit cancer cell invasion, and angiogenesis, and even reverse drug resistance. nih.gov The interplay between these signaling cascades is complex, and the ability of indole derivatives to target multiple points within this network contributes to their pleiotropic effects. nih.govresearchgate.net

Mechanisms of Action Against Pathogenic Microorganisms (e.g., Mycobacteria)

Indole derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.org

Inhibition of Cell Wall Synthesis

A primary mechanism of action for many antitubercular indole compounds is the inhibition of cell wall synthesis. nih.govrsc.org The mycobacterial cell wall is a complex and essential structure, and its disruption is an effective strategy for killing the bacteria. nih.gov

Specifically, indole-2-carboxamides have been shown to target the mycobacterial membrane protein large 3 (MmpL3). nih.govrsc.org MmpL3 is a transporter protein responsible for translocating mycolic acid precursors, such as trehalose (B1683222) monomycolate (TMM), across the plasma membrane. rsc.org Mycolic acids are a major component of the mycobacterial outer membrane, providing a hydrophobic and impermeable barrier. rsc.org By inhibiting MmpL3, these indole derivatives prevent the assembly of the mycolic acid layer, leading to cell death. nih.govrsc.org This targeted action makes these compounds selective for mycobacteria. nih.gov

Disruption of Membrane Integrity

Indole-carbonitrile derivatives are part of a larger class of indole compounds that can exert biological effects by disrupting the integrity of cellular membranes. This mechanism is particularly relevant in their antimicrobial activities. The lipophilic nature of the indole ring allows these molecules to intercalate into the lipid bilayer of cell membranes, leading to a loss of structural integrity and function.

Studies on related indole compounds have shown that their antimicrobial action can be attributed to membrane perturbation. nih.gov For instance, certain indole-3-carboxamide derivatives have been demonstrated to disrupt the bacterial membranes of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, often acts as a barrier. nih.gov However, some indole derivatives are capable of compromising this protective layer, increasing membrane permeability and leading to cell death. nih.govnih.gov This disruption can lead to the leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell lysis. The ability of these compounds to target and disrupt membrane integrity is a key aspect of their broad-spectrum antimicrobial potential. nih.gov

Inhibition of Replication, Transcription, and Translation

Indole-carbonitrile derivatives and related indole structures can exert potent biological effects by interfering with the fundamental cellular processes of replication, transcription, and translation. This inhibition is a key mechanism behind their antiviral and antimicrobial activities.

In the context of virology, specific indole alkaloid derivatives have been shown to inhibit the replication of flaviviruses such as Dengue and Zika virus. asm.orgnih.govresearchgate.netconfederationcollege.ca The mechanism of action involves the suppression of viral infection during the later stages of the replication cycle, specifically targeting RNA replication and virus assembly. asm.orgnih.govresearchgate.net Research has identified that these compounds can interfere with the viral replication complex by targeting essential viral proteins. For example, resistance to certain indole derivatives has been mapped to mutations in the non-structural protein 4B (NS4B), which is a crucial component for the formation of the viral replication machinery. asm.org Other studies have highlighted that indole derivatives can also inhibit viral proteases, enzymes that are critical for processing viral polyproteins into their functional forms, thereby halting the replication process. nih.gov

Beyond viruses, some indole derivatives have been found to inhibit bacterial cell division by targeting proteins like FtsZ, which is essential for forming the division septum. mdpi.com By interfering with these core processes, indole derivatives can effectively halt the proliferation of pathogenic organisms.

Mechanistic Roles in Plant Biology and Biochemistry

Regulation of Plant Growth and Development (e.g., IAA Biosynthesis)

Indole-carbonitrile derivatives play a significant role in plant biology, primarily as precursors and modulators of auxin activity. The most prominent plant auxin, Indole-3-acetic acid (IAA), is a master regulator of nearly all aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govmdpi.com

One of the established biosynthetic routes for IAA in plants is the Indole-3-acetonitrile (IAN) pathway. nih.govoup.com In this pathway, IAN, an indole-carbonitrile compound, is converted directly into the active auxin IAA. frontiersin.org This final conversion step is catalyzed by enzymes called nitrilases. oup.com Therefore, the availability and metabolism of IAN are crucial for regulating the levels of active IAA in plant tissues, thereby influencing developmental processes. For example, Indole-3-acetonitrile has been documented as an effective plant growth regulator, with some studies suggesting its efficacy can be significantly higher than that of IAA itself. frontiersin.org The regulation of IAA levels is critical, as demonstrated by the fact that both overexpression and disruption of genes involved in IAA metabolism can lead to significant developmental changes in leaves and other organs. nih.gov

The table below summarizes the key biosynthetic pathways of IAA, highlighting the role of the indole-carbonitrile route.

| Pathway Name | Key Precursor/Intermediate | Key Enzyme(s) | Final Product |

| Indole-3-acetonitrile (IAN) Pathway | Tryptophan -> Indole-3-acetaldoxime -> Indole-3-acetonitrile (IAN) | Nitrilase | Indole-3-acetic acid (IAA) |

| Indole-3-pyruvate (IPyA) Pathway | Tryptophan -> Indole-3-pyruvate (IPyA) | Tryptophan aminotransferase, IPyA decarboxylase | Indole-3-acetic acid (IAA) |

| Indole-3-acetamide (IAM) Pathway | Tryptophan -> Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase, IAM hydrolase | Indole-3-acetic acid (IAA) |

This table provides a simplified overview of the major IAA biosynthesis pathways in plants and bacteria.

Activation of Plant Immunity and Stress Response

Indole derivatives, including those related to this compound, are integral signaling molecules in the activation of plant immunity and stress responses. frontiersin.org Plants utilize a sophisticated network of hormones to defend against pathogens and herbivores, and auxins like IAA are key players in this network.

Recent research has revealed that IAA signaling is one of the earliest responses triggered by herbivore attack. frontiersin.org Upon wounding by an insect, IAA accumulation occurs rapidly, often within minutes, and precedes the synthesis of other major defense hormones like jasmonic acid (JA) and ethylene (B1197577) (ET). frontiersin.org This initial IAA burst helps to coordinate downstream defense gene expression and resource allocation for defense and tissue repair. frontiersin.org

Furthermore, specific indole-carbonitrile compounds have direct roles in plant defense. Indole-3-acetonitrile (IAN), a precursor to IAA, has been shown to deter insect feeding and egg-laying (oviposition). nih.gov In cruciferous plants, the breakdown of certain compounds can be shifted towards the production of nitriles like IAN, which makes the plant less attractive to specialist herbivores. nih.gov In addition to biotic stress, IAA signaling has also been implicated in tolerance to abiotic stresses. wikipedia.org Treatment with IAA can induce a generalized stress response in associated beneficial bacteria, which may indirectly benefit the plant. plos.org

The sequence of hormonal activation following herbivore attack illustrates the primary role of IAA in initiating the defense cascade.

| Time After Attack | Signaling Event | Key Hormone/Molecule |

| Seconds to Minutes | Early Signaling | Ca²⁺ influx, ROS burst, MAPK activation |

| 30 seconds - 5 minutes | Primary Hormonal Signal | Indole-3-acetic acid (IAA) accumulation |

| 5 - 30 minutes | Defense Hormone Activation | Jasmonic acid (JA) biosynthesis |

| 30 - 60 minutes | Synergistic Hormone Action | Ethylene (ET) signaling amplifies JA response |

| Hours | Later Stage Response | Salicylic acid (SA) signaling becomes prominent |

This table outlines the general temporal hierarchy of signaling pathways activated in plant defense against herbivores. frontiersin.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 3-Methyl-1H-indole-5-carbonitrile is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating methyl group at the C3 position and the electron-withdrawing nitrile group at the C5 position.

Predicted ¹H NMR signals would include:

A broad singlet for the N-H proton of the indole (B1671886) ring, typically appearing downfield.

A singlet for the C2-H proton, influenced by the adjacent methyl group and the nitrogen atom.

A singlet for the protons of the C3-methyl group.

Distinct signals for the aromatic protons on the benzene (B151609) ring (H4, H6, and H7), which would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with neighboring protons. The electron-withdrawing nature of the nitrile group at C5 would cause the adjacent H4 and H6 protons to shift further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-H | 8.0 - 8.5 | br s |

| C2-H | ~7.2 | s |

| C4-H | ~7.9 | s |

| C6-H | ~7.4 | d |

| C7-H | ~7.5 | d |

| C3-CH₃ | ~2.3 | s |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal.

Key predicted signals in the ¹³C NMR spectrum would include:

A signal for the nitrile carbon (C≡N), typically found in the 115-125 ppm region.

Signals for the nine carbons of the indole ring system. The chemical shifts would be influenced by the substituents. For instance, C3 would be shifted downfield due to the methyl group, and C5 would be affected by the nitrile group.

A signal for the methyl carbon (C3-CH₃) in the aliphatic region (typically 10-20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~123 |

| C3 | ~112 |

| C3a | ~128 |

| C4 | ~126 |

| C5 | ~103 |

| C6 | ~125 |

| C7 | ~112 |

| C7a | ~137 |

| C≡N | ~120 |

| C3-CH₃ | ~10 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.07 g/mol for C₁₀H₈N₂). The fragmentation pattern is characteristic of the indole structure. Common fragmentation pathways for 3-methylindoles involve the loss of a hydrogen atom to form a stable quinolinium-like cation. The presence of the nitrile group would also influence the fragmentation pattern.

Table 3: Predicted Key Ions in the EI-MS of this compound

| m/z | Ion Identity |

|---|---|

| 156 | [M]⁺ |

| 155 | [M-H]⁺ |

| 130 | [M-CN]⁺ |

| 129 | [M-HCN]⁺ |

Note: These are predicted fragmentation ions based on the structure.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.